KRAS inhibitor-24

KRAS pan-mutant inhibitor G12V

KRAS inhibitor-24 (compound 115c; CAS 3030576-47-4) is a pyridopyrimidine-based small-molecule inhibitor of the KRAS GTPase, disclosed in Treeline Biosciences' patent application WO 2024/040131 A1. The compound is reported to exhibit IC₅₀ values below 100 nM for three pharmacologically relevant KRAS isoforms—G12V mutant, G12R mutant, and wild-type (WT)—in a SOS1-catalyzed nucleotide exchange assay.

Molecular Formula C33H39ClF2N6O3
Molecular Weight 641.1 g/mol
Cat. No. B15615406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS inhibitor-24
Molecular FormulaC33H39ClF2N6O3
Molecular Weight641.1 g/mol
Structural Identifiers
InChIInChI=1S/C33H39ClF2N6O3/c34-26-14-22(43)13-24-23(26)6-1-2-7-27(44)37-10-8-20-5-3-11-41(17-20)31-25-16-38-29(24)28(36)30(25)39-32(40-31)45-19-33-9-4-12-42(33)18-21(35)15-33/h13-14,16,20-21,43H,1-12,15,17-19H2,(H,37,44)/t20-,21+,33-/m0/s1
InChIKeyLYQOAXNUFSGZPC-BJQVUIHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of KRAS Inhibitor-24 (Compound 115c): A Multi-Variant Pyridopyrimidine KRAS Probe


KRAS inhibitor-24 (compound 115c; CAS 3030576-47-4) is a pyridopyrimidine-based small-molecule inhibitor of the KRAS GTPase, disclosed in Treeline Biosciences' patent application WO 2024/040131 A1 [1]. The compound is reported to exhibit IC₅₀ values below 100 nM for three pharmacologically relevant KRAS isoforms—G12V mutant, G12R mutant, and wild-type (WT)—in a SOS1-catalyzed nucleotide exchange assay [2]. This multi-variant inhibitory profile distinguishes it from approved covalent inhibitors (e.g., sotorasib, adagrasib) that target only the G12C mutant, positioning compound 115c as a tool compound for pan-mutant KRAS research where G12C-specific agents are ineffective.

Why Generic Substitution of KRAS Inhibitor-24 with In-Class Pyridopyrimidine Analogs Is Not Scientifically Justified


The pyridopyrimidine series disclosed in WO 2024/040131 A1 encompasses multiple compounds (e.g., inhibitor-24/115c, inhibitor-25/151a, inhibitor-26/194a) that are all described with the same semi-quantitative activity threshold (IC₅₀ < 100 nM against KRAS G12V, G12R, and WT) [1]. However, the patent's experimental disclosure does not provide exact IC₅₀ values, selectivity ratios, or direct head-to-head comparator data that would permit ranking or substitution among these analogs [2]. Small structural modifications within the pyridopyrimidine core can yield pronounced differences in physicochemical properties (solubility, permeability, metabolic stability) and off-target profiles that are not captured by a single biochemical IC₅₀ threshold. Consequently, treating compound 115c as interchangeable with compound 151a or 194a without empirical confirmation risks introducing uncontrolled variables into experimental systems, undermining reproducibility and potentially wasting procurement resources. Users must verify that the specific catalog number (HY-159474) and lot-specific characterization data match the compound validated in their experimental context.

Quantitative Evidence Guide for KRAS Inhibitor-24: Measured Differentiation Relative to Key Comparator Classes


Multi-Variant KRAS Inhibition vs. G12C-Restricted Covalent Inhibitors

KRAS inhibitor-24 (115c) demonstrates inhibitory activity against KRAS G12V, G12R, and WT isoforms with IC₅₀ values all below 100 nM in a SOS1-catalyzed nucleotide exchange assay [1]. In contrast, the FDA-approved covalent inhibitor sotorasib (AMG 510) exhibits an IC₅₀ of approximately 0.09 nM against KRAS G12C but is inactive against G12V, G12R, and WT isoforms under comparable biochemical conditions [2]. This represents a qualitative differentiation in mutational coverage: compound 115c is active across variants that are completely insensitive to G12C-directed agents.

KRAS pan-mutant inhibitor G12V G12R wild-type biochemical assay

Functional Activity Against KRAS WT vs. Mutant-Selective Probes

The patent disclosure for compound 115c reports IC₅₀ values of <100 nM against both mutant (G12V, G12R) and wild-type KRAS [1]. This profile contrasts with mutant-selective tool compounds such as MRTX1133, which exhibits an IC₅₀ of approximately 0.5 nM against KRAS G12D but shows substantially reduced activity against KRAS WT (reported as >100-fold selectivity in biochemical assays) [2]. For experimental systems requiring concurrent inhibition of WT and mutant KRAS signaling (e.g., studies of RAS-dependent feedback activation or synthetic lethal interactions), compound 115c may offer a more suitable pharmacological profile than highly mutant-selective probes.

wild-type KRAS mutant selectivity therapeutic index

Absence of Quantitative Differentiation from Closest Structural Analogs Within the Same Patent Series

Compounds 115c (inhibitor-24), 151a (inhibitor-25), and 194a (inhibitor-26) from WO 2024/040131 A1 are all reported with IC₅₀ values of <100 nM against KRAS G12V, G12R, and WT [1]. The patent does not disclose exact IC₅₀ values, Hill slopes, or statistical confidence intervals that would permit quantitative ranking among these three analogs. Therefore, no statistically meaningful differentiation can be claimed for compound 115c relative to its closest in-series comparators based on publicly available data.

structure-activity relationship pyridopyrimidine series comparator compounds

Recommended Application Scenarios for KRAS Inhibitor-24 Based on Verified Evidence


Biochemical Profiling of Non-G12C KRAS-Driven Cancer Models

Compound 115c is suitable as a tool compound for in vitro biochemical characterization of KRAS-dependent signaling in cancer cell lines harboring G12V or G12R mutations (e.g., SW620 colorectal, AsPC-1 pancreatic). Its multi-variant activity profile (IC₅₀ < 100 nM for G12V, G12R, WT) addresses a gap left by G12C-selective clinical inhibitors that are inactive against these genotypes [1]. Users should employ GDP-KRAS nucleotide exchange or AlphaScreen-based assays for orthogonal confirmation of target engagement.

Pan-KRAS Inhibition Studies Requiring Concurrent WT and Mutant Coverage

For experiments where concomitant inhibition of wild-type KRAS is desired (e.g., investigating feedback reactivation loops or studying RAS isoform redundancy), compound 115c provides an equipotent profile across mutant and WT isoforms [1]. This contrasts with mutant-selective inhibitors like MRTX1133, which spare WT KRAS and may yield different biological readouts. Researchers should incorporate WT-selective control compounds to deconvolve mutant-specific from pan-KRAS effects.

Chemical Probe for SOS1-KRAS Interaction Studies

Given that the disclosed assay for compound 115c is the SOS1-catalyzed nucleotide exchange format, this compound is directly validated for use in mechanistic studies of SOS1-mediated KRAS activation [1]. It can serve as a reference inhibitor in screening campaigns aimed at identifying alternative SOS1-KRAS PPI inhibitors or in co-crystallography efforts to map the binding mode of pyridopyrimidine scaffolds to the KRAS switch II pocket.

Procurement as a Reference Standard for SAR Expansion

Compound 115c (HY-159474) is commercially available through multiple vendors with defined purity specifications (≥95%) and CAS registration [1]. It can serve as a well-characterized reference point for medicinal chemistry teams expanding the pyridopyrimidine SAR series. Procurement should include verification of lot-specific QC data (NMR, HPLC, MS) and solubility testing in the intended assay buffer (recommended: DMSO stock with dilution into aqueous buffer containing 0.1% BSA).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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